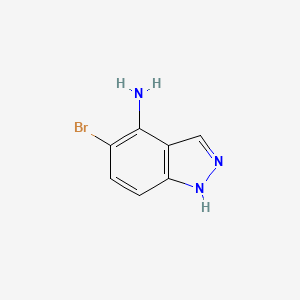

5-bromo-1H-indazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

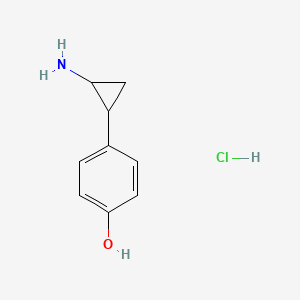

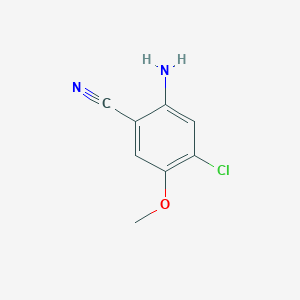

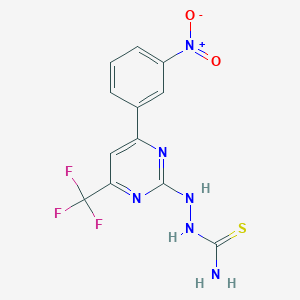

5-bromo-1H-indazol-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of several studies. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered indazole ring attached to an amine group and a bromine atom .Physical And Chemical Properties Analysis

This compound is a solid that is highly soluble in water and other polar solvents . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Regioselective Protection and Coupling Reactions: 5-bromo-1H-indazol-4-amine demonstrates selective protection under various conditions, leading to novel derivatives through Buchwald reactions with a range of amines (Slade et al., 2009).

- Pd-catalyzed Suzuki–Miyaura Cross-Coupling: Efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via this method under microwave-assisted conditions (Wang et al., 2015).

- Synthesis of Triazole Derivatives: this compound participates in the synthesis of 1,2,3-triazoles with potential antifungal activity (Kaushik et al., 2019).

- Formation of Heterocyclic Compounds: Utilized in the synthesis of fused tetracyclic heterocycles and naphthyridine derivatives (Li et al., 2013).

Photophysical Properties

- Solvatochromic Effects Study: Investigation of absorption and fluorescence spectra of Indazole and its amino derivatives, including this compound, in various solvents (Saha & Dogra, 1997).

Biological and Medicinal Research

- Antibacterial, Antifungal, and Anti-HIV Properties: Schiff and Mannich bases of isatin derivatives, including this compound, show significant antimicrobial and anti-HIV activities (Pandeya et al., 2000).

- BRD4 Inhibitor Synthesis: Derivatives of this compound developed as bromodomain inhibitors for cancer treatment, demonstrating significant tumor size reduction in vivo (Yoo et al., 2018).

Safety and Hazards

5-bromo-1H-indazol-4-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Indazole derivatives, including 5-bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of new synthetic approaches and the exploration of their biological activities are promising directions for future research .

Wirkmechanismus

Target of Action

It’s known that indazole derivatives have a wide range of biological activities and can interact with various targets . For instance, the 1H-indazole-3-amine structure is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Indazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Some indazole derivatives have been found to inhibit cell growth effectively .

Biochemische Analyse

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in various cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-bromo-1H-indazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXAQLVIOGXXSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)